サルブタモール塩酸塩

説明

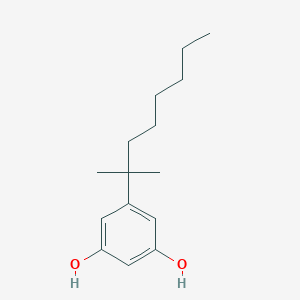

Salbutamon Hydrochloride, also known as Salbutamon Hydrochloride, is a useful research compound. Its molecular formula is C13H20ClNO3 and its molecular weight is 273.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality Salbutamon Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Salbutamon Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

薬物動態と薬力学

サルブタモールは、喘息治療における気管支拡張薬として用いられる短時間作用性β2作動薬(SABA)である . 多くの場合、吸入ステロイド(ICS)と併用される。 サルブタモールは、医薬品市場への導入以来、薬物動態(PK)と薬力学(PD)の観点から、他の薬剤との相互作用が広く研究されている .

薬物相互作用

薬物相互作用(DDI)は、有害事象の最も一般的な原因の一部であり、罹患率と死亡率の増加につながる可能性があるため、特に注目を集めている . サルブタモールとの相互作用は、1000件以上報告されている .

呼吸器疾患の治療

サルブタモールは、喘息やその他の呼吸器疾患の治療に頻繁に使用される . この目的のために、多くの場合、吸入ステロイド(ICS)と併用される .

ドーピング検査

競技スポーツでは、サルブタモールは禁止薬物に分類されますが、治療目的の吸入は、最大許容量600μg/8時間に限って認められています . 一方、エナンチオマー的に純粋なレボスルブタモールは、いかなる条件下でも禁止されている。 レボスルブタモールは、いかなる条件下でも禁止されている .

代謝物分析

キラルな超高性能液体クロマトグラフィー-タンデム質量分析法(UHPLC-MS/MS)を用いた尿サンプル中のサルブタモールとそのスルホ抱合主要代謝物の研究は、重要な研究分野である .

生合成

作用機序

Target of Action

Salbutamol Hydrochloride, also known as Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the bronchial smooth muscle cells . Salbutamol is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Mode of Action

Salbutamol interacts with its targets, the beta-2 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them . The activation of these receptors leads to a series of events that result in the relaxation of the bronchial smooth muscle . This interaction and the resulting changes help in alleviating symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

Upon activation of the beta-2 adrenergic receptors, a biochemical pathway involving the conversion of ATP to cAMP is initiated . This signaling cascade ends with the inhibition of myosin phosphorylation and a decrease in the intracellular concentration of calcium ions . Both myosin phosphorylation and calcium ions are necessary for muscle contractions . Therefore, their inhibition leads to the relaxation of the bronchial smooth muscle .

Pharmacokinetics

The pharmacokinetic properties of Salbutamol, including its absorption, distribution, metabolism, and elimination (ADME), are diverse and depend on the route of administration . Salbutamol can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours . These properties impact the bioavailability of the drug and consequently, its efficacy and adverse effects .

Result of Action

The primary molecular and cellular effect of Salbutamol’s action is the relaxation of the bronchial smooth muscle . This results in bronchodilation, or the widening of the bronchial air passages . This effect helps to alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in people with asthma and COPD .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Salbutamol. For instance, exposure to risk factors such as airborne environmental exposures (tobacco smoke, pollutants, and ozone), and viral respiratory infections can contribute to the risk of diseases like asthma . These factors can potentially affect the individual’s response to Salbutamol.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Salbutamon Hydrochloride interacts with β2-adrenergic receptors located primarily in the lungs . It has a higher specificity for pulmonary β2 receptors versus β1-adrenergic receptors located in the heart . The R-isomer of Salbutamon Hydrochloride has 150 times greater affinity for the β2-receptor than the S-isomer .

Cellular Effects

Salbutamon Hydrochloride exerts its effects on various types of cells, primarily the smooth muscle cells in the airways. It causes relaxation of these cells, leading to bronchodilation . This helps alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in people with asthma and chronic obstructive pulmonary disease .

Molecular Mechanism

The molecular mechanism of action of Salbutamon Hydrochloride involves its binding to β2-adrenergic receptors. This binding triggers a cascade of biochemical events leading to the relaxation of airway smooth muscle . It is also known to inhibit the release of mediators of immediate hypersensitivity reactions from cells, especially from mast cells .

Temporal Effects in Laboratory Settings

The onset of action of Salbutamon Hydrochloride is less than 15 minutes when inhaled, and less than 30 minutes when taken as a pill . Its effects last for 3-6 hours when inhaled, and up to 8 hours when taken as a pill

Dosage Effects in Animal Models

The effects of Salbutamon Hydrochloride vary with different dosages in animal models. For instance, in horses with equine asthma, it is recommended to use 500 mcg of Salbutamon Hydrochloride every 2 hours as needed

Metabolic Pathways

Salbutamon Hydrochloride is metabolized almost exclusively by sulphotransferase (SULT) 1 A3 to an inactive metabolite . It may also be metabolized by oxidative deamination and/or conjugation with glucuronide .

Transport and Distribution

It is known that it is excreted in the urine as free drug and as the metabolite .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where the β2-adrenergic receptors are located .

特性

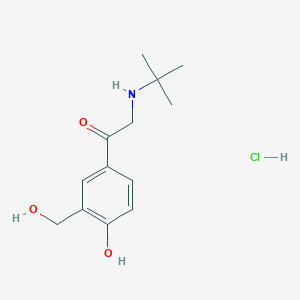

IUPAC Name |

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWSQQUAGFEQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608457 | |

| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41489-89-8 | |

| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol Hydrochloride EP Impurity J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。